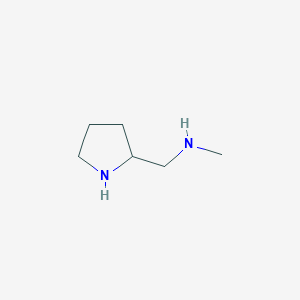

Methyl-pyrrolidin-2-ylmethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

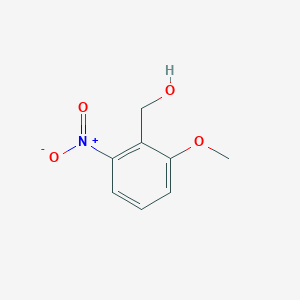

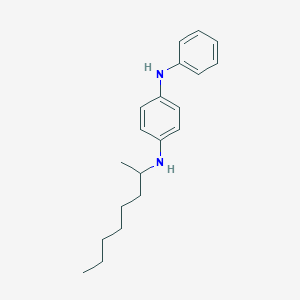

“Methyl-pyrrolidin-2-ylmethyl-amine” is a compound with the molecular formula C6H14N2 . It has a molecular weight of 114.19 g/mol . The IUPAC name for this compound is N-methyl-1-pyrrolidin-2-ylmethanamine .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “Methyl-pyrrolidin-2-ylmethyl-amine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of “Methyl-pyrrolidin-2-ylmethyl-amine” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The InChI code for this compound is InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl-pyrrolidin-2-ylmethyl-amine” has several computed properties, including a molecular weight of 114.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Oxidative Transformation in Chemical Synthesis

Methyl-pyrrolidin-2-ylmethyl-amine plays a role in the oxidative transformation of cyclic amines to lactams. Lactams are crucial chemical feedstocks, and this transformation is efficiently catalyzed by CeO2-supported gold nanoparticles. For instance, the complete conversion of pyrrolidine, a cyclic secondary amine, was achieved under specified conditions, leading to a high yield of the lactam product, 2-pyrrolidone. This indicates the potential application of Methyl-pyrrolidin-2-ylmethyl-amine in the field of chemical synthesis and material production (Dairo et al., 2016).

Fluorescent Sensing Technology

Methyl-pyrrolidin-2-ylmethyl-amine derivatives are used in the development of fluorescent sensors. ZP9 and ZP10, which are asymmetrically derivatized fluorescein-based dyes, exhibit affinity for Zn(II) and display significant fluorescence turn-on upon Zn(II) addition. Such sensors are cell permeable and responsive in vivo, highlighting the utility of Methyl-pyrrolidin-2-ylmethyl-amine in the development of biological imaging tools (Nolan et al., 2006).

Biochemical and Industrial Relevance

Methyl-pyrrolidin-2-ylmethyl-amine is a fundamental structural subunit in many significant biological molecules like heme and chlorophyll. It's also involved in several synthetic reactions crucial for producing a wide array of pyrrole derivatives. These derivatives have applications ranging from intermediates, wetting agents, solvents with relatively low toxicity, to components in electrically conducting films (Anderson & Liu, 2000).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-methyl-1-pyrrolidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-5-6-3-2-4-8-6/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRAIQDUWJODKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338676 |

Source

|

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-pyrrolidin-2-ylmethyl-amine | |

CAS RN |

129263-70-3 |

Source

|

| Record name | 2-Pyrrolidinemethanamine, N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B171046.png)

![2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B171068.png)

![2-[5-(Ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetic acid](/img/structure/B171082.png)